4-Bromo-1-methoxypentane

Catalog No.
S14135160
CAS No.
4457-68-5
M.F
C6H13BrO
M. Wt
181.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-methoxypentane

CAS Number

4457-68-5

Product Name

4-Bromo-1-methoxypentane

IUPAC Name

4-bromo-1-methoxypentane

Molecular Formula

C6H13BrO

Molecular Weight

181.07 g/mol

InChI

InChI=1S/C6H13BrO/c1-6(7)4-3-5-8-2/h6H,3-5H2,1-2H3

InChI Key

PPBASBZQRDFRIN-UHFFFAOYSA-N

Canonical SMILES

CC(CCCOC)Br

4-Bromo-1-methoxypentane is an organic compound characterized by a five-carbon alkyl chain with a bromine atom and a methoxy group attached to the first and fourth carbons, respectively. Its molecular formula is C6H13BrOC_6H_{13}BrO, and it features a straight-chain structure that contributes to its chemical properties. The presence of the bromine atom makes it a good candidate for nucleophilic substitution reactions, while the methoxy group can influence its reactivity and biological activity.

4-Bromo-1-methoxypentane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which acts as an excellent leaving group. Common reaction pathways include:

  • Substitution Reactions: The compound can react with nucleophiles such as alkoxides or amines, leading to the formation of ethers or amines.
  • Elimination Reactions: Under strong basic conditions, elimination can occur, producing alkenes. For instance, treatment with potassium tert-butoxide may yield 4-methoxypent-1-ene as a major product.

The general reaction for nucleophilic substitution can be represented as follows:

Br CH2 4 OCH3+NuNu CH2 4 OCH3+Br\text{Br CH}_2\text{ }_4\text{ OCH}_3+\text{Nu}^-\rightarrow \text{Nu CH}_2\text{ }_4\text{ OCH}_3+\text{Br}^-

where Nu represents the nucleophile.

Several methods exist for synthesizing 4-bromo-1-methoxypentane:

  • Bromination of Methoxyalkanes: A common method involves the bromination of 1-methoxy-pentane using bromine in an inert solvent under controlled conditions.
  • Alkylation Reactions: The compound can also be synthesized through alkylation reactions involving appropriate alkyl halides and sodium methoxide.

For example, a typical synthesis might proceed as follows:

R Br+NaOCH3R OCH3+NaBr\text{R Br}+\text{NaOCH}_3\rightarrow \text{R OCH}_3+\text{NaBr}

where R represents the pentyl group.

4-Bromo-1-methoxypentane has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Due to its structural features, it may be explored for use in developing new pharmaceuticals.
  • Material Science: The compound could be utilized in creating functional materials or polymers.

Several compounds share structural similarities with 4-bromo-1-methoxypentane. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
1-Bromo-5-methoxypentaneAlkyl halideSimilar chain length; different position of bromine
4-BromoanisoleAromatic compoundContains an aromatic ring; different reactivity due to resonance
4-Bromo-2-methoxyphenolPhenolic compoundContains hydroxyl group; distinct biological activity profile
4-Bromo-2-methoxybenzaldehydeAldehydeContains carbonyl group; used in different synthetic pathways

Uniqueness of 4-Bromo-1-Methoxypentane

The uniqueness of 4-bromo-1-methoxypentane lies in its straight-chain structure combined with both halogen and methoxy functionalities, which provides diverse reactivity patterns not found in more complex or cyclic analogs. This makes it particularly valuable in synthetic organic chemistry for creating derivatives that could possess novel properties or activities.

XLogP3

2

Hydrogen Bond Acceptor Count

1

Exact Mass

180.01498 g/mol

Monoisotopic Mass

180.01498 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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